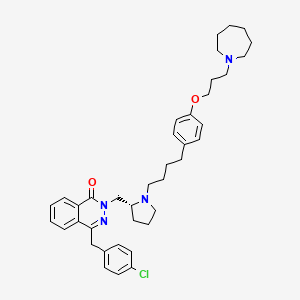

GSK-1004723

Beschreibung

GSK-1004723 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

structure in first source

Eigenschaften

CAS-Nummer |

955359-72-5 |

|---|---|

Molekularformel |

C39H49ClN4O2 |

Molekulargewicht |

641.3 g/mol |

IUPAC-Name |

2-[[(2R)-1-[4-[4-[3-(azepan-1-yl)propoxy]phenyl]butyl]pyrrolidin-2-yl]methyl]-4-[(4-chlorophenyl)methyl]phthalazin-1-one |

InChI |

InChI=1S/C39H49ClN4O2/c40-33-19-15-32(16-20-33)29-38-36-13-3-4-14-37(36)39(45)44(41-38)30-34-12-9-27-43(34)26-8-5-11-31-17-21-35(22-18-31)46-28-10-25-42-23-6-1-2-7-24-42/h3-4,13-22,34H,1-2,5-12,23-30H2/t34-/m1/s1 |

InChI-Schlüssel |

YANGEESWIGIKOP-UUWRZZSWSA-N |

Isomerische SMILES |

C1CCCN(CC1)CCCOC2=CC=C(C=C2)CCCCN3CCC[C@@H]3CN4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)Cl |

Kanonische SMILES |

C1CCCN(CC1)CCCOC2=CC=C(C=C2)CCCCN3CCCC3CN4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)Cl |

Aussehen |

Solid powder |

Andere CAS-Nummern |

955359-72-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GSK 1004723 GSK-1004723 GSK1004723 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

GSK-1004723 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of GSK-1004723

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule developed as a potent and selective dual antagonist for the histamine (B1213489) H1 and H3 receptors.[1][2][3] It was investigated primarily as a potential therapy for allergic rhinitis, designed for intranasal administration.[4][5] The rationale behind its development was that combined blockade of H1 and H3 receptors could offer enhanced symptom relief, particularly for nasal congestion, compared to H1 antagonism alone.[5] This guide provides a detailed examination of its mechanism of action, supported by pharmacological data and experimental methodologies.

Core Mechanism of Action: Dual Histamine Receptor Antagonism

The primary mechanism of action of this compound is its function as a competitive and high-affinity antagonist at both human histamine H1 and H3 receptors.[1][3] It binds to these receptors, preventing the binding of endogenous histamine and thereby blocking the downstream signaling cascades initiated by histamine.

-

H1 Receptor Antagonism: By blocking the H1 receptor, this compound inhibits histamine-induced increases in intracellular calcium.[1][3] This action is responsible for mitigating the classic symptoms of allergic reactions, such as increased vascular permeability, smooth muscle contraction (e.g., in the bronchi), and sensory nerve stimulation.

-

H3 Receptor Antagonism: The histamine H3 receptor primarily functions as a presynaptic autoreceptor in the central nervous system (CNS) and periphery, inhibiting the release of histamine and other neurotransmitters.[1] By antagonizing the H3 receptor, this compound blocks the histamine-induced inhibition of adenylyl cyclase, which is observed as an attenuation of increases in GTPγS binding in experimental settings.[1][3]

Pharmacological studies have demonstrated that this compound exhibits no agonist activity at either the H1 or H3 receptor, meaning it does not activate the receptors in the absence of histamine.[1] Furthermore, it displays slow dissociation from both receptors, which contributes to a long duration of action.[1][3]

Signaling Pathways

This compound exerts its effects by interrupting the canonical signaling pathways associated with the H1 and H3 receptors.

H1 Receptor Signaling Pathway Blockade

The H1 receptor is a G protein-coupled receptor (GPCR) that couples to the Gq/11 family of G proteins. Histamine binding typically activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores. This compound competitively blocks histamine from binding, thus preventing this entire cascade.

H3 Receptor Signaling Pathway Blockade

The H3 receptor couples to the Gi/o family of G proteins. Its activation by histamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to its role as an inhibitory autoreceptor. This compound prevents histamine from binding to the H3 receptor, thereby removing this inhibitory signal.

References

- 1. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H1 and H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H(1) and H(3) receptors [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. The efficacy and tolerability of two novel H(1)/H(3) receptor antagonists in seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK-1004723: A Technical Guide to a Novel Dual Histamine H1/H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK-1004723, a potent and selective dual antagonist of the histamine (B1213489) H1 and H3 receptors. This document consolidates key pharmacological data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to serve as a comprehensive resource for the scientific community. This compound has been investigated as a potential therapeutic agent for conditions such as allergic rhinitis[1][2][3][4].

Core Pharmacological Profile

This compound is a novel compound that exhibits high affinity and competitive antagonism at both the human histamine H1 and H3 receptors. Its dual action offers a unique therapeutic approach by simultaneously blocking the pro-inflammatory effects mediated by H1 receptors and modulating neurotransmitter release through H3 receptor antagonism.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

Table 1: Binding Affinity of this compound at Human Histamine Receptors [1][2][5]

| Receptor | Parameter | Value |

| Histamine H1 | pKi | 10.2 |

| Histamine H3 | pKi | 10.6 |

pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity.

Table 2: Dissociation Kinetics of this compound [1][2][5]

| Receptor | Parameter | Value (hours) |

| Histamine H1 | t½ | 1.2 |

| Histamine H3 | t½ | 1.5 |

t½ represents the half-life of the drug-receptor complex, indicating the time taken for 50% of the compound to dissociate from the receptor. The slow dissociation of this compound from both receptors is consistent with its long duration of action.

Table 3: Selectivity Profile of this compound [1]

| Receptor | Selectivity Fold (vs. H1/H3) |

| Histamine H2 | > 15,000 |

| Histamine H4 | > 15,000 |

This high selectivity indicates that this compound is unlikely to produce off-target effects mediated by H2 or H4 receptors.

Signaling Pathways and Mechanism of Action

This compound acts as an antagonist at two distinct G-protein coupled receptors (GPCRs) that mediate the effects of histamine. The diagrams below illustrate the signaling pathways of the H1 and H3 receptors and the inhibitory action of this compound.

Histamine H1 Receptor Signaling Pathway and Antagonism by this compound.

Histamine H3 Receptor Signaling Pathway and Antagonism by this compound.

Experimental Protocols

The characterization of this compound involved several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of this compound for the H1 and H3 receptors.

Objective: To quantify the affinity of this compound for human H1 and H3 receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing either the human H1 or H3 receptor.

-

Radioligands: [³H]-mepyramine for H1 receptor binding and [³H]-GSK189254 for H3 receptor binding.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration of a known H1 or H3 receptor antagonist (e.g., mepyramine for H1, clobenpropit (B1669187) for H3).

-

Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the respective radioligand and varying concentrations of this compound.

-

Equilibrium: Allow the binding to reach equilibrium by incubating for 5 hours at 37°C.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay.

Functional Assays

Functional assays were conducted to assess the antagonist activity of this compound at the H1 and H3 receptors.

1. Intracellular Calcium Mobilization Assay (H1 Receptor)

Objective: To measure the ability of this compound to inhibit histamine-induced increases in intracellular calcium in cells expressing the H1 receptor.

Materials:

-

Cell Line: CHO-K1 cells over-expressing the human H1 receptor.

-

Agonist: Histamine.

-

Antagonist: this compound.

-

Calcium Indicator Dye: Fluo-4 AM or equivalent.

-

Assay Buffer: Tyrode's buffer or Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: Fluorescence microplate reader.

Protocol:

-

Cell Plating: Seed the CHO-H1 cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for 30 minutes at 37°C.

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of histamine.

-

Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Determine the concentration-dependent inhibition of the histamine response by this compound and calculate the IC50 value.

2. GTPγS Binding Assay (H3 Receptor)

Objective: To measure the ability of this compound to antagonize histamine-induced GTPγS binding to membranes containing the H3 receptor.

Materials:

-

Membrane Preparations: Membranes from CHO-K1 cells over-expressing the human H3 receptor.

-

Agonist: Histamine.

-

Antagonist: this compound.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.

-

Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

-

Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound and a fixed concentration of histamine.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the mixture for 30-60 minutes at 30°C.

-

Filtration: Terminate the reaction by rapid vacuum filtration.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Determine the concentration-dependent antagonism of histamine-stimulated [³⁵S]GTPγS binding by this compound.

Workflows for H1 and H3 Receptor Functional Assays.

Conclusion

This compound is a highly potent and selective dual H1/H3 receptor antagonist with a long duration of action, as demonstrated by its slow dissociation from both receptors[1][2][5]. The comprehensive in vitro characterization detailed in this guide provides a strong foundation for its potential therapeutic applications, particularly in the treatment of allergic rhinitis[1][2]. The dual mechanism of action, combining the well-established anti-inflammatory effects of H1 antagonism with the neuromodulatory effects of H3 antagonism, represents an innovative approach in the field. This technical guide serves as a valuable resource for researchers and scientists in the fields of pharmacology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H1 and H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H(1) and H(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Histamine Receptor Binding Affinity of GSK-1004723

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the histamine (B1213489) receptor binding affinity of GSK-1004723, a potent and long-acting dual antagonist of the histamine H1 and H3 receptors. This document consolidates key binding affinity data, details the experimental methodologies used for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Core Data Presentation: Binding Affinity of this compound

This compound exhibits high affinity and competitive binding for the human histamine H1 and H3 receptors, with a significantly lower affinity for the H2 and H4 receptor subtypes. This profile establishes this compound as a selective dual H1/H3 receptor antagonist.[1][2] The quantitative binding affinities are summarized in the table below.

| Receptor Subtype | Parameter | Value | Species | Source |

| Histamine H1 | pKi | 10.2 | Human (recombinant) | [1][2] |

| Histamine H3 | pKi | 10.6 | Human (recombinant) | [1][2] |

| Histamine H2 | Selectivity | >15,000-fold vs. H1/H3 | Human (recombinant) | [2] |

| Histamine H4 | Selectivity | >15,000-fold vs. H1/H3 | Human (recombinant) | [2] |

Table 1: Summary of this compound Histamine Receptor Binding Affinities.

In addition to its high affinity, this compound demonstrates slow dissociation from both the H1 and H3 receptors, with a half-life (t1/2) of 1.2 hours and 1.5 hours, respectively.[1][2]

Experimental Protocols

The binding affinity of this compound for histamine receptors was primarily determined using radioligand binding assays. Below are detailed methodologies representative of those used in the characterization of this compound.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is adapted from standard methodologies for H1 receptor binding assays.

1. Materials:

-

Membrane Preparation: HEK293T cell homogenates transiently expressing the human H1 receptor.

-

Radioligand: [³H]-mepyramine.

-

Non-specific Binding Control: Mianserin (10 µM).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.

-

Instrumentation: Scintillation counter, cell harvester.

2. Procedure:

-

Incubation: In a 96-well plate, combine the H1 receptor-expressing cell membrane homogenate, [³H]-mepyramine (at a concentration near its Kd, e.g., 1-5 nM), and varying concentrations of this compound. For determining non-specific binding, a separate set of wells should contain the membrane homogenate, radioligand, and a high concentration of mianserin.

-

Equilibration: Incubate the plates for 4 hours at 25°C with gentle agitation to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound from the competition binding curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Histamine H3 Receptor

This protocol is based on established methods for H3 receptor binding assays.

1. Materials:

-

Membrane Preparation: Membranes from HEK293T cells transiently expressing the human H3 receptor.

-

Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH).

-

Non-specific Binding Control: Clobenpropit (B1669187) (10 µM).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, cell harvester.

2. Procedure:

-

Incubation: In a 96-well plate, incubate the H3 receptor-expressing cell membranes with [³H]-NAMH (e.g., 2 nM) and a range of this compound concentrations. A parallel set of incubations containing a high concentration of clobenpropit is used to define non-specific binding.

-

Equilibration: Incubate the mixture for 2 hours at 25°C with continuous shaking.

-

Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Radioactivity Measurement: Quantify the bound radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC50 of this compound and subsequently determine the Ki value using the Cheng-Prusoff equation as described for the H1 receptor assay.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the histamine H1 and H3 receptors. This compound, as an antagonist, blocks these pathways upon binding to the respective receptors.

Caption: Histamine H1 Receptor Signaling Pathway.

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.

Caption: Radioligand Binding Assay Workflow.

References

GSK-1004723: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK-1004723 is a novel and potent dual-acting antagonist of the histamine (B1213489) H1 and H3 receptors.[1][2] Developed for the potential treatment of allergic rhinitis, it exhibits high-affinity binding to both receptors and a long duration of action. This document provides a detailed overview of the pharmacological properties of this compound, including its binding affinity, functional activity, selectivity, and in vivo efficacy. The experimental protocols for the key studies are detailed, and the relevant signaling pathways and experimental workflows are visualized to provide a comprehensive technical guide for researchers, scientists, and drug development professionals.

Introduction

Allergic rhinitis is an inflammatory condition of the nasal passages triggered by allergen exposure, leading to symptoms such as sneezing, rhinorrhea, and nasal congestion. Histamine is a key mediator in the pathophysiology of allergic rhinitis, exerting its effects through four G-protein coupled receptor subtypes (H1, H2, H3, and H4). The histamine H1 receptor is a well-established target for antihistamines, which alleviate many of the acute symptoms of allergic rhinitis. The histamine H3 receptor functions primarily as a presynaptic autoreceptor in the central and peripheral nervous systems, regulating the release of histamine and other neurotransmitters. Antagonism of the H3 receptor has been proposed to have beneficial effects on nasal congestion.

This compound is a phthalazinone-class compound that acts as a potent antagonist at both the H1 and H3 receptors.[3] This dual antagonism represents a potential novel therapeutic approach for allergic rhinitis, addressing a broader range of symptoms than H1 antagonism alone.[2][4]

Chemical Properties

| Property | Value |

| Chemical Name | (R)-2-((1-(4-(4-(3-(azepan-1-yl)propoxy)phenyl)butyl)pyrrolidin-2-yl)methyl)-4-(4-chlorobenzyl)phthalazin-1(2H)-one[4] |

| Molecular Formula | C39H49ClN4O2[1][2] |

| Molecular Weight | 641.29 g/mol [1] |

| CAS Number | 955359-72-5[1][2] |

In Vitro Pharmacology

Receptor Binding Affinity

This compound demonstrates high-affinity, competitive binding to human recombinant H1 and H3 receptors.[1]

| Receptor | Radioligand | pKi | Ki (nM) |

| Human H1 | [3H]-Mepyramine | 10.2[1][2] | 0.063 |

| Human H3 | [3H]-GSK189254 | 10.6[1][2] | 0.025 |

pKi is the negative logarithm of the inhibition constant (Ki). Data from Slack et al., 2011.

Receptor Selectivity

This compound is highly selective for H1 and H3 receptors over the H2 and H4 receptor subtypes.[1]

| Receptor | Assay | pIC50 / pKi | Selectivity Fold (vs. H1) | Selectivity Fold (vs. H3) |

| Human H2 | Histamine-evoked cAMP production | < 5 | > 15,000 | > 15,000 |

| Human H4 | [3H]-Histamine binding | < 5 | > 15,000 | > 15,000 |

Data from Slack et al., 2011.

Functional Activity

This compound acts as a potent antagonist at both H1 and H3 receptors, inhibiting their respective signaling pathways.

| Receptor | Assay | pA2 / pIC50 |

| Human H1 | Histamine-induced intracellular Ca2+ mobilization | 10.1 |

| Human H3 | Histamine-induced [35S]GTPγS binding | 8.29[1] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. Data from Slack et al., 2011.

Dissociation Kinetics

This compound exhibits slow dissociation from both H1 and H3 receptors, contributing to its long duration of action.[1][2]

| Receptor | Half-life of Dissociation (t1/2) |

| Human H1 | 1.2 hours[1][2] |

| Human H3 | 1.5 hours[1][2] |

Data from Slack et al., 2011.

In Vivo Pharmacology

In a guinea pig model of allergic rhinitis, intranasally administered this compound demonstrated a long-lasting antagonism of histamine-induced nasal congestion.[2] Doses of 0.1 and 1 mg·mL-1 antagonized the response for up to 72 hours.[2]

Signaling Pathways

References

- 1. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H1 and H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of GSK1004723, a novel, long-acting antagonist at histamine H(1) and H(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Histamine receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GSK-1004723 in Histamine Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1004723 is a novel small molecule that has been investigated for its potential therapeutic applications, particularly in the context of allergic rhinitis.[1][2] This technical guide provides an in-depth overview of the pharmacological characteristics of this compound, focusing on its mechanism of action within the histamine (B1213489) signaling cascade. The information presented herein is a synthesis of preclinical data, including binding affinities, functional cellular responses, and in vivo effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Dual Antagonism of Histamine H1 and H3 Receptors

This compound functions as a potent and selective antagonist of both the histamine H1 (H₁) and histamine H3 (H₃) receptors.[1] This dual antagonism is a key feature of its pharmacological profile, suggesting a multi-faceted approach to modulating the effects of histamine. The compound exhibits high affinity for both human recombinant H₁ and H₃ receptors, with a notable slow dissociation from these targets.[1] This prolonged receptor occupancy contributes to its long duration of action.[1]

Quantitative Pharmacological Data

The preclinical characterization of this compound has yielded specific quantitative data that delinates its potency and selectivity. These findings are summarized in the tables below.

| Parameter | Receptor | Value | Species | Reference |

| pKi | Histamine H₁ | 10.2 | Human | [1] |

| Histamine H₃ | 10.6 | Human | [1] | |

| Dissociation Half-Life (t½) | Histamine H₁ | 1.2 hours | Human | [1] |

| Histamine H₃ | 1.5 hours | Human | [1] |

Table 1: In Vitro Receptor Binding Affinity and Dissociation Kinetics of this compound.

| Receptor | Assay Type | Fold Selectivity vs. H₁ | Fold Selectivity vs. H₃ | Reference |

| Histamine H₂ | cAMP Production | >15,000 | >15,000 | [1] |

| Histamine H₄ | [³H]-Histamine Binding | >15,000 | >15,000 | [1] |

Table 2: Selectivity Profile of this compound for Histamine Receptor Subtypes.

Histamine Signaling Pathways and the Action of this compound

Histamine exerts its physiological effects by binding to four distinct G-protein coupled receptors (GPCRs): H₁, H₂, H₃, and H₄. This compound specifically targets the H₁ and H₃ receptors, thereby inhibiting their respective downstream signaling pathways.

Histamine H₁ Receptor Signaling

The histamine H₁ receptor primarily couples to Gq/11 G-proteins. Upon activation by histamine, this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is central to the pro-inflammatory and allergic responses mediated by histamine, such as smooth muscle contraction and increased vascular permeability. This compound, as a competitive antagonist, blocks the binding of histamine to the H₁ receptor, thereby preventing the initiation of this signaling cascade.[1]

Histamine H₃ Receptor Signaling

The histamine H₃ receptor is predominantly expressed in the central nervous system and couples to Gi/o G-proteins. Its activation by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The H₃ receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on other neurons to modulate the release of various neurotransmitters. By antagonizing the H₃ receptor, this compound blocks this negative feedback loop, which can lead to an increase in the release of histamine and other neurotransmitters.

Experimental Protocols

The pharmacological profile of this compound was established through a series of in vitro and in vivo experiments.[1] The methodologies for the key assays are detailed below, based on the procedures described by Slack et al. (2011).

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human H₁ and H₃ receptors.

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human recombinant H₁ receptor (CHO-H₁) or the human recombinant H₃ receptor (CHO-H₃).

-

H₁ Receptor Assay:

-

CHO-H₁ membranes were incubated with the radioligand [³H]-mepyramine.

-

Competition binding experiments were performed by incubating the membranes and radioligand with a range of concentrations of unlabeled this compound.

-

Incubation was carried out for 5 hours at 37°C.

-

Non-specific binding was determined in the presence of 10 µmol·L⁻¹ azelastine.

-

-

H₃ Receptor Assay:

-

CHO-H₃ membranes were incubated with the radioligand [³H]-GSK189254.

-

Competition binding experiments were performed similarly with varying concentrations of this compound.

-

Incubation was carried out for 5 hours at 37°C.

-

-

Data Analysis: The amount of radioligand bound to the receptors was measured by liquid scintillation spectroscopy after filtration. IC₅₀ values were determined and converted to Ki values using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (H₁ Functional Antagonism)

Objective: To assess the functional antagonist activity of this compound at the H₁ receptor.

Methodology:

-

Cell Culture: CHO-H₁ cells were seeded in 96-well plates.

-

Antagonist Incubation: Cells were incubated with varying concentrations of this compound or vehicle for 30 minutes at 37°C.

-

Histamine Stimulation: Histamine was added to the wells to stimulate the H₁ receptors.

-

Measurement: The resulting increase in intracellular calcium was measured.

-

Washout Experiment: To assess the duration of action, after the initial incubation with this compound, the cells were washed to remove the compound, and the response to histamine was measured at various time points post-washout.

GTPγS Binding Assay (H₃ Functional Antagonism)

Objective: To evaluate the functional antagonist activity of this compound at the H₃ receptor.

Methodology:

-

Membrane Preparation: CHO-H₃ cell membranes were used.

-

Assay Conditions: Membranes were incubated with varying concentrations of this compound.

-

Stimulation: The H₃ receptor agonist histamine was added to stimulate GTPγS binding.

-

Measurement: The amount of [³⁵S]GTPγS binding to the G-proteins was quantified.

-

Data Analysis: The ability of this compound to inhibit the histamine-induced increase in [³⁵S]GTPγS binding was determined.

In Vivo Efficacy

The in vitro findings were further substantiated by in vivo studies. In a guinea pig model of nasal congestion, intranasally administered this compound demonstrated a long-lasting antagonism of histamine-induced responses, with effects lasting up to 72 hours.[1] This prolonged in vivo activity is consistent with the slow dissociation kinetics observed in the in vitro binding assays.[1]

Conclusion

This compound is a potent dual antagonist of the histamine H₁ and H₃ receptors, characterized by high affinity and slow dissociation kinetics, which contribute to its long duration of action. Its mechanism of action involves the simultaneous blockade of H₁-mediated pro-inflammatory signaling and H₃-mediated feedback inhibition of histamine release. The preclinical data strongly supported its investigation as a novel therapeutic agent for conditions such as allergic rhinitis.[1][2] This technical guide provides a foundational understanding of the pharmacology of this compound for scientists and researchers engaged in the development of novel antihistaminic therapies.

References

A Technical Guide to GSK-1004723 for the Investigation of Allergic Rhinitis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, driven by an IgE-mediated response to allergens. The condition significantly impacts the quality of life for a large segment of the population. Histamine (B1213489) is a key mediator in the pathophysiology of allergic rhinitis, exerting its effects through four receptor subtypes. The histamine H1 receptor is a well-established target for allergic rhinitis therapies, while the histamine H3 receptor has emerged as a potential complementary target, particularly for addressing nasal congestion. GSK-1004723 is a potent and selective dual antagonist of the histamine H1 and H3 receptors, developed for intranasal administration to treat allergic rhinitis. This technical guide provides an in-depth overview of this compound, summarizing key preclinical and clinical data, and detailing relevant experimental protocols for its study in allergic rhinitis models.

Mechanism of Action: Dual Histamine H1 and H3 Receptor Antagonism

This compound exerts its pharmacological effects by competitively and potently blocking the binding of histamine to both H1 and H3 receptors.[1][2] The antagonism of the H1 receptor is the established mechanism for alleviating symptoms like sneezing, itching, and rhinorrhea. The blockade of the H3 receptor, which functions as a presynaptic autoreceptor and heteroreceptor, is thought to offer an additional benefit in reducing nasal congestion by modulating neurotransmitter release in the nasal mucosa.[1][2]

Signaling Pathways

The following diagram illustrates the signaling pathways of the H1 and H3 histamine receptors and the points of intervention by this compound.

Caption: Signaling pathways of H1 and H3 receptors in allergic rhinitis.

Quantitative Data Summary

Preclinical In Vitro Pharmacology

The following table summarizes the in vitro binding affinity and dissociation kinetics of this compound for human recombinant H1 and H3 receptors.

| Parameter | Histamine H1 Receptor | Histamine H3 Receptor | Reference |

| Binding Affinity (pKi) | 10.2 | 10.6 | [1][2] |

| Dissociation Half-life (t1/2) | 1.2 hours | 1.5 hours | [1][2] |

Preclinical In Vivo Efficacy in a Guinea Pig Model

Intranasal administration of this compound was evaluated in a conscious guinea pig model of histamine-induced nasal congestion.

| Dose (Intranasal) | Effect | Duration of Action | Reference |

| 0.1 mg/mL | Antagonism of histamine-induced response | Up to 72 hours | [1][2] |

| 1 mg/mL | Antagonism of histamine-induced response | Up to 72 hours | [1][2] |

Phase II Clinical Trial Results (NCT00972504)

A randomized, double-blind, placebo-controlled, 4-period crossover study assessed the efficacy and safety of repeat intranasal doses of this compound in subjects with seasonal allergic rhinitis within an allergen challenge chamber.

| Treatment Arm | Key Findings | Reference |

| This compound (1000 µg, intranasal solution, 3-day repeat dosing) | Statistically significant attenuation of total nasal symptom score (TNSS) and nasal blockage compared to placebo. | |

| Efficacy was less than that observed with cetirizine (B192768) (10 mg, oral) and an oral H1/H3 antagonist (GSK835726). | ||

| Caused initial nasal discomfort. | ||

| Cetirizine (10 mg, oral) | Clinically significant attenuation of allergic rhinitis symptoms. | |

| Placebo | - |

Note: Single-dose intranasal suspensions of this compound (220 µg and 1,100 µg) did not demonstrate clinically significant attenuation of symptoms in a separate study.

Experimental Protocols

In Vitro Radioligand Binding Assays

Caption: General workflow for radioligand binding assays.

Histamine H1 Receptor Binding Assay (using [³H]-mepyramine)

-

Membrane Preparation:

-

Utilize cell membranes from CHO or HEK293 cells recombinantly expressing the human histamine H1 receptor.

-

Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, [³H]-mepyramine (a radiolabeled H1 antagonist), and varying concentrations of this compound or a reference compound.

-

To determine non-specific binding, include wells with a high concentration of an unlabeled H1 antagonist (e.g., mianserin).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Allow the filters to dry, and then add a scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Histamine H3 Receptor Functional Assay (GTPγS Binding Assay)

-

Membrane Preparation:

-

Prepare cell membranes from cells recombinantly expressing the human histamine H3 receptor, as described for the H1 receptor assay.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, varying concentrations of this compound, and a fixed concentration of GDP.

-

Incubate at 30°C for a short period (e.g., 15-20 minutes).

-

Initiate the reaction by adding [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Incubate at 30°C for a defined time (e.g., 30-60 minutes).

-

To determine non-specific binding, include wells with a high concentration of unlabeled GTPγS.

-

-

Separation and Detection:

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through a filter plate.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

As an antagonist, this compound will inhibit the binding of [³⁵S]GTPγS stimulated by a histamine H3 receptor agonist.

-

Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration to determine the IC50 value.

-

In Vivo Guinea Pig Model of Allergic Rhinitis

Caption: Workflow for the guinea pig model of allergic rhinitis.

-

Animal Model:

-

Use male Dunkin-Hartley guinea pigs.

-

-

Sensitization:

-

Sensitize the guinea pigs to an allergen, typically ovalbumin. This can be achieved through intraperitoneal injections of ovalbumin mixed with an adjuvant like aluminum hydroxide, or through intranasal administration of ovalbumin.

-

-

Drug Administration:

-

Administer this compound intranasally at the desired concentrations (e.g., 0.1 and 1 mg/mL).

-

Include a vehicle control group.

-

-

Histamine Challenge and Measurement of Nasal Congestion:

-

At a specified time after drug administration, challenge the conscious guinea pigs with an intranasal administration of histamine.

-

Immediately place the animal in a whole-body plethysmograph.

-

Record changes in the enhanced pause (PenH), which serves as a surrogate marker for nasal congestion and respiratory obstruction. An increase in PenH indicates increased nasal congestion.

-

-

Data Analysis:

-

Compare the histamine-induced changes in PenH between the this compound-treated groups and the vehicle control group to determine the efficacy and duration of action of the compound.

-

Conclusion

This compound is a valuable research tool for investigating the role of dual H1 and H3 receptor antagonism in allergic rhinitis. Its preclinical profile demonstrates high potency and a long duration of action in a relevant animal model. While clinical studies have shown a statistically significant effect on nasal symptoms, the compound did not demonstrate superiority over existing treatments like oral cetirizine. Nevertheless, the data and methodologies associated with this compound provide a robust framework for researchers and drug development professionals exploring novel therapeutic strategies for allergic rhinitis. The detailed protocols provided in this guide offer a starting point for the in vitro and in vivo characterization of similar compounds targeting the histaminergic system.

References

GSK-1004723: A Technical Guide on a Dual Histamine H1 and H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-1004723 is a novel, potent, and selective dual antagonist of the histamine (B1213489) H1 and H3 receptors. Developed with a primary focus on the treatment of allergic rhinitis, its pharmacological profile is characterized by high-affinity binding to both receptors and a prolonged duration of action in preclinical models. This technical guide provides a comprehensive overview of the available in vitro and clinical data for this compound, with a particular focus on its mechanism of action and potential effects on the central nervous system (CNS). While clinical development targeted topical intranasal delivery to minimize systemic exposure, the dual antagonism of H1 and H3 receptors, the latter being predominantly expressed in the CNS, warrants a thorough understanding of its potential neurological implications. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for the scientific community.

Introduction

Histamine is a key mediator in the pathophysiology of allergic rhinitis, exerting its effects through four distinct G protein-coupled receptors (GPCRs), H1 to H4. The histamine H1 receptor is a well-established target for the symptomatic relief of allergic conditions. The histamine H3 receptor, primarily located in the central nervous system but also present in the periphery, functions as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. The concept of a dual H1/H3 receptor antagonist was proposed as a novel therapeutic strategy for allergic rhinitis, with the aim of providing enhanced symptom relief, particularly for nasal congestion, compared to H1 antagonism alone. This compound emerged from a drug discovery program focused on developing such a dual-acting agent for topical intranasal administration.

In Vitro Pharmacology

Receptor Binding Affinity

This compound demonstrates high affinity for both human recombinant H1 and H3 receptors. Competition binding studies have quantified its binding potential, as summarized in the table below.

| Parameter | Histamine H1 Receptor | Histamine H3 Receptor | Reference |

| pKi | 10.2 | 10.6 | [1] |

pKi is the negative logarithm of the inhibitory constant (Ki).

Functional Antagonism

The functional antagonist activity of this compound has been characterized in various cellular and tissue-based assays.

| Assay | Receptor | Effect | Quantitative Data | Reference |

| Intracellular Ca2+ Mobilization | Human H1 | Antagonism of histamine-induced Ca2+ increase | - | [1] |

| [35S]GTPγS Binding | Human H3 | Antagonism of histamine-induced GTPγS binding | - | [1] |

| Supertused Human Bronchus | Native H1 | Reversal of histamine-induced contraction | Maintained antagonism 21h post-washout | [1] |

Receptor Dissociation and Duration of Action

A key feature of this compound is its slow dissociation from both H1 and H3 receptors, which translates to a long duration of action.

| Parameter | Histamine H1 Receptor | Histamine H3 Receptor | Reference |

| Dissociation Half-life (t1/2) | 1.2 hours | 1.5 hours | [1] |

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity (pKi) of this compound for the human H1 and H3 receptors.

-

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human recombinant H1 or H3 receptor.

-

Radioligand: [3H]-mepyramine was used for H1 receptor binding and [3H]-GSK189254 for H3 receptor binding.

-

Competition Assay: Membranes were incubated with a fixed concentration of the respective radioligand and increasing concentrations of this compound.

-

Incubation: Incubations were carried out to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand were separated by filtration.

-

Detection: Radioactivity of the filters was measured by liquid scintillation counting.

-

Data Analysis: IC50 values were determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

-

Objective: To assess the functional antagonist activity of this compound at the human H1 receptor.

-

Methodology:

-

Cell Line: CHO cells expressing the human H1 receptor were used.

-

Calcium Indicator: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Treatment: Cells were pre-incubated with varying concentrations of this compound or vehicle.

-

Stimulation: Histamine was added to stimulate the H1 receptor and induce an increase in intracellular calcium.

-

Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, were measured using a fluorometric imaging plate reader.

-

Data Analysis: The ability of this compound to inhibit the histamine-induced calcium response was quantified.

-

[35S]GTPγS Binding Assay

-

Objective: To determine the functional antagonist activity of this compound at the human H3 receptor.

-

Methodology:

-

Membrane Preparation: Membranes from CHO cells expressing the human H3 receptor were used.

-

Assay Buffer: Membranes were incubated in a buffer containing GDP and [35S]GTPγS.

-

Treatment: Membranes were pre-incubated with varying concentrations of this compound or vehicle.

-

Stimulation: Histamine was added to activate the H3 receptor, promoting the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Separation and Detection: The amount of bound [35S]GTPγS was determined by scintillation counting after filtration.

-

Data Analysis: The inhibitory effect of this compound on histamine-stimulated [35S]GTPγS binding was calculated.

-

Signaling Pathways and Experimental Workflow

Caption: this compound antagonism of H1 receptor signaling.

Caption: this compound antagonism of H3 receptor signaling.

Caption: Workflow for in vitro characterization.

Central Nervous System Effects: A Theoretical Perspective

The development of this compound was intentionally focused on topical intranasal delivery to limit systemic absorption and potential CNS side effects. As a result, there is a notable absence of published preclinical or clinical data specifically investigating the CNS penetration, receptor occupancy in the brain, or behavioral effects of this compound.

However, the dual antagonism of H1 and H3 receptors has significant theoretical implications for CNS function, which are important to consider for any future research or development of systemically available dual H1/H3 antagonists.

-

Histamine H1 Receptors in the CNS: H1 receptors are widely distributed in the brain and are involved in regulating the sleep-wake cycle, arousal, and cognitive function. Antagonism of central H1 receptors is the primary mechanism of sedation for first-generation antihistamines.

-

Histamine H3 Receptors in the CNS: H3 receptors are predominantly located in the CNS, acting as presynaptic autoreceptors to inhibit histamine synthesis and release. They also function as heteroreceptors on non-histaminergic neurons to modulate the release of other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. Blockade of H3 receptors is expected to increase the release of these neurotransmitters, which has been proposed as a mechanism to enhance wakefulness, attention, and cognitive performance.

The net effect of a dual H1/H3 antagonist on the CNS would therefore be a complex interplay between the potentially sedating effects of H1 blockade and the potentially stimulating and pro-cognitive effects of H3 blockade. The ultimate clinical outcome would likely depend on the relative potency at each receptor, the degree of brain penetration, and the specific neurological context.

Clinical Studies

A clinical trial investigating the efficacy and tolerability of intranasally administered this compound in seasonal allergic rhinitis has been reported.[2][3] The study concluded that while the drug was well-tolerated, combined H1/H3 antagonism via this route of administration did not demonstrate a significant clinical advantage over H1 antagonism alone in reducing total nasal symptom scores or nasal blockage.[2][3]

Conclusion

This compound is a well-characterized dual histamine H1 and H3 receptor antagonist with high in vitro potency and a long duration of action. Its development was tailored for topical application to treat allergic rhinitis, with a clear strategy to minimize CNS effects. While clinical trials did not show superiority over existing treatments for this indication, the unique pharmacological profile of this compound provides a valuable tool for researchers studying the roles of histamine receptors in both peripheral and, theoretically, central disorders. Further investigation of systemically available dual H1/H3 antagonists may be warranted to explore their potential in neurological and psychiatric conditions, though careful consideration of the opposing effects of H1 and H3 receptor modulation in the CNS is crucial. This guide provides a foundational understanding of this compound for professionals in the field of drug discovery and development.

References

GSK-1004723: A Dual Histamine H1 and H3 Receptor Antagonist for Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: GSK-1004723 is a potent and selective dual-acting antagonist of the histamine (B1213489) H1 and H3 receptors. While initially investigated for its potential in treating allergic rhinitis, its unique pharmacological profile presents a compelling case for its application in neuroscience research. The histamine system in the central nervous system (CNS) is a key regulator of numerous physiological processes, including the sleep-wake cycle, cognition, and mood. By simultaneously blocking the excitatory H1 receptors and the inhibitory presynaptic H3 autoreceptors, this compound offers a novel mechanism to modulate histaminergic neurotransmission in the brain. This guide provides a comprehensive overview of this compound, its pharmacological properties, detailed experimental protocols, and its potential applications in exploring the complexities of the CNS.

Core Pharmacology and Mechanism of Action

This compound exhibits high-affinity binding to both human H1 and H3 receptors, acting as a competitive antagonist. Its dual antagonism is significant because it can both block the direct effects of histamine on postsynaptic H1 receptors and enhance the release of histamine and other neurotransmitters by blocking the presynaptic inhibitory feedback mechanism mediated by H3 receptors. This leads to a complex and potentially powerful modulation of neuronal circuits.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Assay Type | Radioligand | pKi (mean ± SEM) |

| Histamine H1 | Human | Radioligand Binding | [³H]-pyrilamine | 10.2 ± 0.03 |

| Histamine H3 | Human | Radioligand Binding | [³H]-Nα-methylhistamine | 10.6 ± 0.04 |

Data sourced from Slack, R. J., et al. (2011).

Table 2: Receptor Selectivity of this compound

| Receptor | Species | Assay Type | Fold Selectivity (vs. H1) | Fold Selectivity (vs. H3) |

| Histamine H2 | Human | Functional (cAMP) | >10,000 | >10,000 |

| Histamine H4 | Human | Radioligand Binding | >1,000 | >1,000 |

| Adrenergic α1A | Human | Radioligand Binding | >100 | >100 |

| Adrenergic α2A | Human | Radioligand Binding | >100 | >100 |

| Dopamine D2 | Human | Radioligand Binding | >100 | >100 |

| Serotonin 5-HT2A | Human | Radioligand Binding | >100 | >100 |

| Muscarinic M1 | Human | Radioligand Binding | >100 | >100 |

Data sourced from Slack, R. J., et al. (2011).

Signaling Pathways

The dual antagonism of this compound impacts two distinct signaling cascades within the central nervous system.

Caption: H1 Receptor Signaling Pathway Antagonism by this compound.

Caption: H3 Receptor Signaling Pathway Antagonism by this compound.

Potential Applications in Neuroscience Research

The dual H1/H3 antagonism of this compound makes it a valuable tool for investigating a range of neurological and psychiatric processes.

-

Cognitive Enhancement: H3 receptor antagonists are known to enhance the release of histamine and other pro-cognitive neurotransmitters like acetylcholine (B1216132) and norepinephrine (B1679862) in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[1] By simultaneously blocking H1 receptors, which can sometimes mediate sedative effects, this compound may offer a more nuanced approach to studying cognitive function. It could be used in animal models of cognitive impairment to explore its potential to improve attention, learning, and memory.

-

Sleep-Wake Cycle Modulation: The histaminergic system is a cornerstone of arousal and wakefulness. H1 receptor antagonists are well-known for their sedative properties, while H3 receptor antagonists are wake-promoting. The combined action of this compound could lead to complex effects on the sleep-wake cycle. Researchers could use this compound to dissect the specific roles of H1 and H3 receptors in sleep architecture and to investigate potential therapeutic strategies for sleep disorders.

-

Psychiatric Disorders: Dysregulation of histaminergic signaling has been implicated in the pathophysiology of psychiatric conditions such as schizophrenia and depression. H3 receptor antagonists have been explored for their potential to alleviate cognitive deficits associated with schizophrenia. The dual-action of this compound could be leveraged in preclinical models of these disorders to investigate the therapeutic potential of modulating the histamine system.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound, based on published literature.

In Vitro Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Ki) of this compound for histamine H1 and H3 receptors.

Caption: Workflow for Radioligand Binding Assay.

Materials:

-

HEK293 cells stably expressing human H1 or H3 receptors.

-

Radioligands: [³H]-pyrilamine (for H1) and [³H]-Nα-methylhistamine (for H3).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and a range of concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of a known non-radiolabeled antagonist.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of specific binding (IC50) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

These assays measure the antagonist activity of this compound at H1 and H3 receptors.

H1 Receptor Functional Assay (Calcium Mobilization):

Caption: Workflow for H1 Receptor Functional Assay.

H3 Receptor Functional Assay ([³⁵S]GTPγS Binding):

Caption: Workflow for H3 Receptor Functional Assay.

In Vivo Animal Model: Guinea Pig Plethysmography

This protocol assesses the in vivo efficacy of this compound in a model of airway responsiveness. While originally for allergic rhinitis, similar models can be adapted to study central control of respiration.

Procedure:

-

Animal Acclimatization: Acclimatize conscious guinea pigs to the whole-body plethysmography chamber.

-

Baseline Measurement: Record baseline respiratory parameters.

-

Compound Administration: Administer this compound (e.g., intranasally or systemically).

-

Challenge: At various time points post-dosing, challenge the animals with a histamine aerosol.

-

Measurement: Record changes in respiratory parameters (e.g., bronchoconstriction) using the plethysmograph.

-

Data Analysis: Analyze the data to determine the dose-dependent and time-dependent inhibitory effect of this compound on the histamine-induced respiratory changes.

Conclusion

This compound is a powerful research tool with a unique pharmacological profile as a dual H1/H3 receptor antagonist. Its high affinity and selectivity, combined with its ability to modulate the central histaminergic system in a multifaceted manner, make it an ideal candidate for investigating the roles of histamine in a wide array of neurological processes. The experimental protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in advancing our understanding of the brain in health and disease. Further preclinical studies in relevant animal models are warranted to fully elucidate its therapeutic potential in the field of neuroscience.

References

GSK-1004723: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-1004723 is a potent and selective dual antagonist of the histamine (B1213489) H1 and H3 receptors, distinguished by its long duration of action. Developed by GlaxoSmithKline, this small molecule has been primarily investigated for its therapeutic potential in allergic rhinitis. This technical guide provides an in-depth overview of this compound, consolidating available preclinical and clinical data. It details the compound's mechanism of action, pharmacological properties, and the experimental methodologies employed in its evaluation. Signaling pathways, experimental workflows, and logical relationships are visualized through diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Histamine, a key mediator in allergic and inflammatory responses, exerts its effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The histamine H1 receptor is a well-established target for the treatment of allergic conditions, with antagonists at this receptor being the cornerstone of therapy for allergic rhinitis, urticaria, and other hypersensitivity reactions. The histamine H3 receptor, primarily expressed in the central nervous system (CNS) but also found in the periphery, functions as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.

This compound emerges as a novel therapeutic agent by simultaneously targeting both the H1 and H3 receptors. This dual antagonism is hypothesized to provide enhanced efficacy in allergic rhinitis by not only blocking the direct effects of histamine on the H1 receptor but also by modulating histamine release through H3 receptor inhibition. This document serves to collate and present the technical data available on this compound to inform further research and development efforts.

Mechanism of Action

This compound is a competitive antagonist at both the histamine H1 and H3 receptors.[1] Its therapeutic effect in allergic rhinitis is believed to be mediated through the following mechanisms:

-

H1 Receptor Antagonism: By blocking the H1 receptor, this compound prevents histamine from inducing a cascade of events that lead to the classic symptoms of allergy, such as increased vascular permeability, vasodilation, and sensory nerve stimulation, which manifest as nasal congestion, rhinorrhea, and itching.

-

H3 Receptor Antagonism: As an antagonist of the presynaptic H3 autoreceptors on histaminergic neurons, this compound inhibits the negative feedback loop that normally suppresses histamine synthesis and release. This leads to an increase in histamine turnover. While seemingly counterintuitive for an allergy treatment, the rationale is that sustained low-level histamine release may lead to desensitization or downregulation of H1 receptors, or that the primary benefit of H3 antagonism in this context is through its effects on other neurotransmitter systems.

The dual nature of its activity represents a novel approach to managing allergic rhinitis.[2][3]

Signaling Pathways

The antagonism of H1 and H3 receptors by this compound interrupts their respective signaling cascades.

References

The Discovery and Synthesis of GSK-1004723: A Dual Histamine H1 and H3 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK-1004723 is a novel pharmacological agent characterized by its potent and long-acting dual antagonism of the histamine (B1213489) H1 and H3 receptors.[1][2] This unique profile presents a promising therapeutic strategy for the management of allergic rhinitis, addressing both the acute symptoms mediated by H1 receptor activation and the nasal congestion associated with H3 receptor signaling. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its key in vitro and in vivo properties.

Discovery and Rationale

The development of this compound was driven by the therapeutic need for a more effective treatment for allergic rhinitis, a condition often inadequately managed by first or second-generation antihistamines that solely target the H1 receptor. While H1 antagonists are effective against symptoms like sneezing, itching, and rhinorrhea, they have limited impact on nasal congestion. The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, modulates the release of histamine and other neurotransmitters in the central and peripheral nervous systems. Antagonism of the H3 receptor is hypothesized to alleviate nasal congestion, making a dual H1/H3 antagonist a compelling therapeutic concept. This compound emerged from a drug discovery program aimed at identifying a potent, selective, and long-acting dual antagonist suitable for intranasal administration.

Synthesis of this compound

While the precise, proprietary synthesis route for this compound developed by GlaxoSmithKline is not publicly disclosed, a plausible synthetic strategy can be devised based on the chemical structure of the molecule and established methods for the synthesis of its core components: a substituted phthalazinone, a chiral pyrrolidine (B122466) methanol (B129727) derivative, and an azepane-containing side chain. The synthesis would likely involve the key steps outlined below.

Diagram of Proposed High-Level Synthetic Workflow

Caption: High-level proposed synthetic workflow for this compound.

Synthesis of the Phthalazinone Core

The 4-((4-chlorophenyl)methyl)phthalazin-1(2H)-one core can be synthesized from 2-(4-chlorobenzoyl)benzoic acid. This starting material is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions to yield the desired phthalazinone derivative.

Synthesis of the Chiral Pyrrolidine Intermediate

The chiral (2R)-pyrrolidinyl)methanol fragment can be prepared from (R)-proline. This multi-step synthesis typically involves the protection of the amine and carboxylic acid functionalities, followed by reduction of the protected carboxylic acid to the corresponding alcohol.

Synthesis and Attachment of the Side Chain

The synthesis of the side chain begins with a suitable starting material like 4-(4-bromobutyl)phenol. This is then reacted with a protected form of 3-(hexahydro-1H-azepin-1-yl)propan-1-ol, followed by deprotection and activation for coupling.

Final Assembly

The final steps of the synthesis would involve the coupling of the phthalazinone core with the chiral pyrrolidine intermediate, followed by the attachment of the azepane-containing side chain to the pyrrolidine nitrogen. The final product, this compound, would then be purified using standard chromatographic techniques.

Pharmacological Characterization

This compound has been extensively characterized through a series of in vitro and in vivo studies to determine its affinity, selectivity, and functional activity at the histamine H1 and H3 receptors.[1][2]

Quantitative Data Summary

The key quantitative data from the pharmacological characterization of this compound are summarized in the tables below.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor | Species | Radioligand | pKi (mean ± SEM) |

| Histamine H1 | Human | [³H]-Mepyramine | 10.2 ± 0.03 |

| Histamine H3 | Human | [³H]-Nα-methylhistamine | 10.6 ± 0.04 |

Table 2: In Vitro Functional Activity of this compound

| Assay | Receptor | Cell Line | pA₂ (mean ± SEM) |

| Intracellular Ca²⁺ Mobilization | Histamine H1 | CHO-K1 | 9.8 ± 0.05 |

| [³⁵S]GTPγS Binding | Histamine H3 | CHO-K1 | 10.1 ± 0.06 |

Table 3: Receptor Dissociation Kinetics of this compound

| Receptor | t₁/₂ (hours) |

| Histamine H1 | 1.2 |

| Histamine H3 | 1.5 |

Table 4: In Vivo Efficacy of this compound in Guinea Pigs

| Dose (intranasal) | Inhibition of Histamine-Induced Nasal Congestion | Duration of Action |

| 0.1 mg·mL⁻¹ | Significant antagonism | Up to 72 hours |

| 1 mg·mL⁻¹ | Potent antagonism | Up to 72 hours |

Detailed Experimental Protocols

-

Objective: To determine the binding affinity (pKi) of this compound for the human histamine H1 and H3 receptors.

-

Method:

-

Cell membranes were prepared from CHO-K1 cells stably expressing either the recombinant human H1 or H3 receptor.

-

For H1 receptor binding, membranes were incubated with [³H]-mepyramine in the presence of varying concentrations of this compound.

-

For H3 receptor binding, membranes were incubated with [³H]-Nα-methylhistamine in the presence of varying concentrations of this compound.

-

Incubations were carried out at 25°C for 60 minutes in a suitable buffer.

-

Bound and free radioligand were separated by vacuum filtration through glass fiber filters.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

IC₅₀ values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

-

-

Objective: To assess the functional antagonist activity of this compound at the human H1 receptor.

-

Method:

-

CHO-K1 cells expressing the human H1 receptor were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells were pre-incubated with varying concentrations of this compound or vehicle.

-

Histamine was then added to stimulate the H1 receptor, and the resulting change in intracellular calcium concentration was measured using a fluorometric imaging plate reader.

-

The antagonist effect of this compound was determined by its ability to produce a rightward shift in the histamine concentration-response curve.

-

pA₂ values were calculated using the Schild equation.

-

-

Objective: To evaluate the functional antagonist activity of this compound at the human H3 receptor.

-

Method:

-

Membranes from CHO-K1 cells expressing the human H3 receptor were incubated with GDP, [³⁵S]GTPγS, and varying concentrations of histamine in the presence or absence of this compound.

-

The binding of [³⁵S]GTPγS to G-proteins upon receptor activation was measured.

-

The antagonist effect of this compound was quantified by its ability to inhibit the histamine-stimulated [³⁵S]GTPγS binding.

-

pA₂ values were determined from the concentration-response curves.

-

-

Objective: To determine the in vivo efficacy and duration of action of this compound.

-

Method:

-

Conscious guinea pigs were administered this compound or vehicle intranasally.

-

At various time points post-dosing, the animals were challenged with intranasal histamine.

-

Nasal congestion was indirectly measured by whole-body plethysmography, which records changes in respiratory parameters.

-

The ability of this compound to antagonize the histamine-induced changes in respiratory function was assessed.

-

Signaling Pathways

This compound exerts its therapeutic effects by blocking the signaling pathways initiated by the activation of the histamine H1 and H3 receptors.

Diagram of Histamine H1 Receptor Signaling Pathway

Caption: Histamine H1 receptor signaling pathway.

Diagram of Histamine H3 Receptor Signaling Pathway

Caption: Histamine H3 receptor signaling pathway.

Conclusion

This compound is a potent and selective dual antagonist of the histamine H1 and H3 receptors with a long duration of action. Its pharmacological profile suggests that it has the potential to be a novel and effective treatment for allergic rhinitis, addressing a broader range of symptoms than traditional antihistamines. The data presented in this technical guide provide a comprehensive overview of the discovery and preclinical characterization of this compound, offering valuable insights for researchers and clinicians in the fields of allergy, immunology, and drug development. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising compound.

References

GSK-1004723: A Technical Guide to a Dual Histamine H1 and H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-1004723 is a potent and selective dual antagonist of the histamine (B1213489) H1 and H3 receptors. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a summary of its binding affinity, functional activity, and selectivity. The unique dual-receptor antagonism of this compound suggests its potential as a novel therapeutic agent for conditions such as allergic rhinitis, where both H1 and H3 receptor pathways are implicated. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic applications of this compound.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (R)-2-((1-(4-(4-(3-(azepan-1-yl)propoxy)phenyl)butyl)pyrrolidin-2-yl)methyl)-4-(4-chlorobenzyl)phthalazin-1(2H)-one, is a small molecule with the chemical formula C39H49ClN4O2.[1] Its structure is characterized by a central phthalazinone core linked to a pyrrolidine (B122466) ring and a chlorobenzyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C39H49ClN4O2 | [1] |

| Molecular Weight | 641.28 g/mol | [1] |

| IUPAC Name | (R)-2-((1-(4-(4-(3-(azepan-1-yl)propoxy)phenyl)butyl)pyrrolidin-2-yl)methyl)-4-(4-chlorobenzyl)phthalazin-1(2H)-one | [1] |

| CAS Number | 955359-72-5 | [1] |

| SMILES | C1CCN(CC1)CCCOc2ccc(CCCCN3CCC[C@@H]3Cn4c(=O)c5ccccc5c(Cc6ccc(cc6)Cl)n4)cc2 | |

| Solubility | Soluble in DMSO |

Mechanism of Action: Dual Histamine H1 and H3 Receptor Antagonism

This compound exerts its pharmacological effects through competitive antagonism at both the histamine H1 and H3 receptors. This dual activity is significant as these two receptors mediate distinct but complementary pathways involved in allergic and inflammatory responses.

-

Histamine H1 Receptor (H1R) Antagonism: The H1 receptor is a Gq/11-coupled GPCR. Its activation by histamine leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), leading to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. By blocking the H1 receptor, this compound inhibits these downstream signaling events, thereby alleviating the classic symptoms of allergic reactions.

-

Histamine H3 Receptor (H3R) Antagonism: The H3 receptor is a Gi/o-coupled GPCR that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons. Its activation by histamine inhibits the synthesis and release of histamine and other neurotransmitters. As an antagonist, this compound blocks this negative feedback loop, leading to an increase in the release of histamine and other neurotransmitters. In the context of allergic rhinitis, this may contribute to a reduction in nasal congestion.

The following diagram illustrates the signaling pathways affected by this compound's dual antagonism.

Dual antagonism of H1 and H3 receptors by this compound.

Pharmacological Profile

Binding Affinity and Selectivity

This compound exhibits high affinity for both human H1 and H3 receptors, with a slightly higher affinity for the H3 receptor. Importantly, it demonstrates significant selectivity over other histamine receptor subtypes.

Table 2: In Vitro Binding Affinity and Selectivity of this compound

| Receptor | pKi | Selectivity vs. H1 | Selectivity vs. H3 |

| Human H1 | 10.2 | - | ~2.5-fold |

| Human H3 | 10.6 | ~2.5-fold | - |

| Human H2 | <5 | >15,000-fold | >39,000-fold |

| Human H4 | <5 | >15,000-fold | >39,000-fold |

Functional Activity

-

H1 Receptor Functional Antagonism: In functional assays, this compound acts as a potent antagonist of histamine-induced intracellular calcium mobilization in cells expressing the human H1 receptor.

-

H3 Receptor Functional Antagonism: this compound effectively antagonizes histamine-induced [35S]GTPγS binding in cells expressing the human H3 receptor, demonstrating its antagonist activity at this receptor.

Pharmacokinetics

Preclinical studies indicate that this compound has a long duration of action. In conscious guinea pigs, intranasal administration of this compound antagonized histamine-induced nasal congestion for up to 72 hours. This prolonged activity is consistent with its slow dissociation from both H1 and H3 receptors.

Table 3: Dissociation Half-life (t1/2) of this compound

| Receptor | Dissociation Half-life (t1/2) |

| Human H1 | 1.2 hours |

| Human H3 | 1.5 hours |

Experimental Protocols

Radioligand Binding Assays